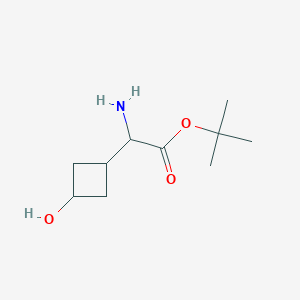
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C10H19NO3. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxycyclobutyl moiety. It is a versatile molecule that finds applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-hydroxycyclobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane or tetrahydrofuran and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, 0-25°C.
Substitution: Acyl chlorides, sulfonyl chlorides, dichloromethane or acetonitrile, room temperature.
Major Products Formed
Oxidation: Formation of tert-butyl 2-amino-2-(3-oxocyclobutyl)acetate.
Reduction: Regeneration of this compound.
Substitution: Formation of amides or sulfonamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxycyclobutyl moiety can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(3-(2-aminoethoxy)propoxy)acetate: Similar in structure but with an additional ethoxypropoxy group.
Tert-butyl bromoacetate: A precursor used in the synthesis of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate.
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate: Contains a bis(hydroxyethyl)amino group instead of the hydroxycyclobutyl moiety.
Uniqueness
This compound is unique due to its hydroxycyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)8(11)6-4-7(12)5-6/h6-8,12H,4-5,11H2,1-3H3 |
Clave InChI |
CDMWSIUZIIAWBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1CC(C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



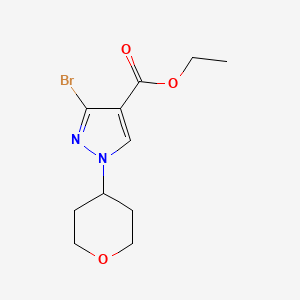


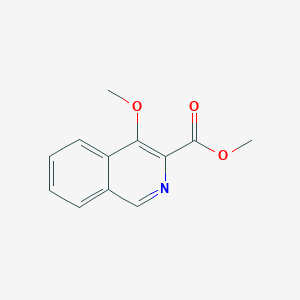

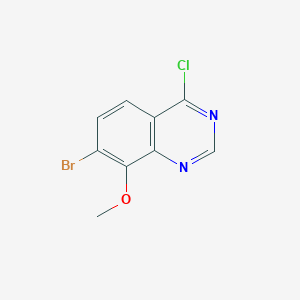
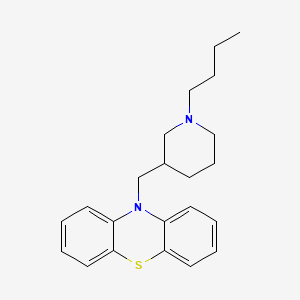
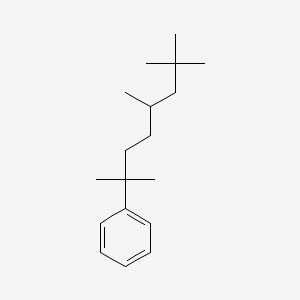

![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
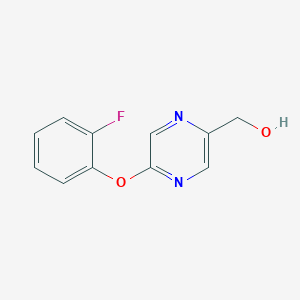
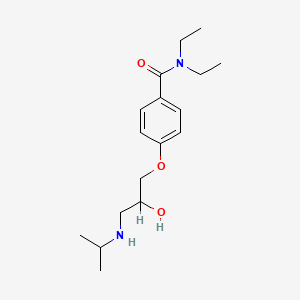
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
